molecular formula C8H8ClFO B1488110 2-Chloro-1-ethoxy-3-fluorobenzene CAS No. 909122-13-0

2-Chloro-1-ethoxy-3-fluorobenzene

Cat. No.: B1488110
CAS No.: 909122-13-0
M. Wt: 174.6 g/mol
InChI Key: YUISJPJFLCRVPC-UHFFFAOYSA-N
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Description

2-Chloro-1-ethoxy-3-fluorobenzene is an organic compound with the molecular formula C8H8ClFO. It is characterized by the presence of a chlorine atom at the second position, an ethoxy group at the first position, and a fluorine atom at the third position on the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-ethoxy-3-fluorobenzene typically involves the halogenation of benzene derivatives

Industrial Production Methods: In an industrial setting, the compound can be produced through continuous flow processes that allow for better control of reaction conditions and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-ethoxy-3-fluorobenzene can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Electrophilic aromatic substitution reactions can be performed using reagents like aluminum chloride (AlCl3) and various halogenating agents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of aniline derivatives.

  • Substitution: Introduction of additional substituents on the benzene ring.

Scientific Research Applications

2-Chloro-1-ethoxy-3-fluorobenzene is utilized in various scientific research applications, including:

  • Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: Studying the effects of halogenated compounds on biological systems.

  • Medicine: Potential use in the development of pharmaceuticals and agrochemicals.

  • Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-1-ethoxy-3-fluorobenzene exerts its effects depends on the specific application. In organic synthesis, it may act as an electrophile or nucleophile, participating in various reaction pathways. The molecular targets and pathways involved are determined by the specific reactions and conditions used.

Comparison with Similar Compounds

  • 1,3-Dichloro-2-fluorobenzene

  • Oxyfluorfen

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Properties

IUPAC Name

2-chloro-1-ethoxy-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-2-11-7-5-3-4-6(10)8(7)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUISJPJFLCRVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

560 g of potassium hydroxide and 23 g of tetramethylammonium chloride (TMAC) were added to a reactor having 2,000 mL of ethanol placed therein in a temperature range of 50 to 60° C., followed by stirring for 30 minutes in that temperature range. Thereafter, the solution was heated to 80° C., and 594 g of a compound (b2) was added thereto over 1 hour in a temperature range of 80 to 85° C., followed by stirring for 5 hours at 80° C. After cooling the resulting reaction mixture to 25° C., 1,000 mL of toluene and 500 mL of water were added thereto and well mixed, and the mixture was left at rest to separate into an organic layer and an aqueous layer. After collecting the resulting organic layer, 500 mL of toluene was newly added to the aqueous mixture and well mixed, and the mixture was subjected to the same operation to extract again the compound contained in the aqueous layer. The toluene solution was added to the organic layer. After washing the organic layer with water in three times, the resulting organic layer was distilled under reduced pressure to obtain 606 g of 2-chloro-1-ethoxy-3-fluorobenzene (b43). The resulting liquid was colorless and had a boiling point of 98 to 99° C./8 mmHg.
Quantity
560 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
594 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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